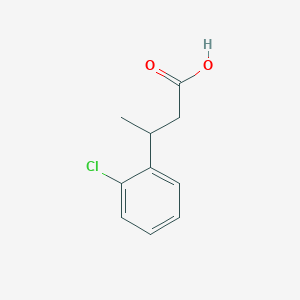

3-(2-Chlorophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chlorophenyl)butanoic acid, also known as chlorophenylbutanoic acid, is a synthetic organic compound belonging to the group of phenylalkanoic acids. It is a colorless solid that is soluble in water and has a pungent odor. The structure of this compound consists of a phenyl ring attached to a butanoic acid group. It is used in various scientific applications, such as synthesis and research, and has a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-(2-Chlorophenyl)butanoic acid.

Applications De Recherche Scientifique

1. Chemical Research in Toxicology

- Study Title : "Thietanium ion formation from the food mutagen 2-chloro-4-(methylthio)butanoic acid" (Jolivette, Kende, & Anders, 1998).

- Key Finding : Identified a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, derived from 2-chloro-4-(methylthio)butanoic acid, which may be associated with its observed mutagenicity.

2. Solid State Sciences

- Study Title : "Molecular structure, vibrational spectra, first order hyperpolarizability, NBO and HOMO–LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid" (Muthu & Paulraj, 2012).

- Key Finding : Performed a detailed analysis of the molecular structure and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid, highlighting its potential as a nonlinear optical material.

3. Environmental Science & Technology

- Study Title : "Distribution of hydrophobic ionogenic organic compounds between octanol and water: organic acids" (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

- Key Finding : Explored the octanol-water distribution of various organic acids, including chlorophenyl butanoic acid derivatives, to understand their environmental behavior.

4. Journal of Molecular Structure

- Study Title : "Spectroscopic investigation, vibrational assignments, Fukui functions, HOMO-LUMO, MEP and molecular docking evaluation of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid by DFT method" (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

- Key Finding : Conducted a comprehensive analysis of the molecular structure and electronic properties of a 3,4-dichlorophenyl butanoic acid derivative.

5. Journal of Medicinal Chemistry

- Study Title : "New anticonvulsants: Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide" (Kaplan, Raizon, Desarménien, Feltz, Headley, Worms, Lloyd, & Bartholini, 1980).

- Key Finding : Explored the anticonvulsant and gamma-aminobutyric acid mimetic activity of compounds including 4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanoic acid.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWFOQNAJIDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)